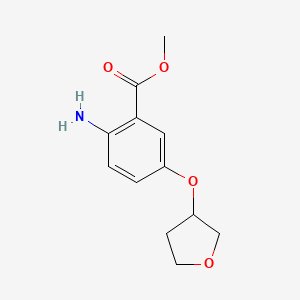

Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate

Description

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

methyl 2-amino-5-(oxolan-3-yloxy)benzoate |

InChI |

InChI=1S/C12H15NO4/c1-15-12(14)10-6-8(2-3-11(10)13)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3 |

InChI Key |

HFZXDHVAYQCRJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2CCOC2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate typically involves:

- Starting from a suitably substituted benzoic acid derivative or its ester.

- Introduction of the tetrahydrofuran-3-yloxy group via nucleophilic substitution or etherification.

- Installation or preservation of the amino group on the aromatic ring.

- Optimization of reaction conditions to maintain the methyl ester group intact.

Key Synthetic Steps and Conditions

Etherification to Introduce the Tetrahydrofuran-3-yloxy Group

The ether linkage between the benzoate aromatic ring and the tetrahydrofuran moiety is commonly formed by nucleophilic substitution reactions, where the phenolic hydroxyl group (or a suitable leaving group on the aromatic ring) reacts with tetrahydrofuran-3-ol or its derivatives under controlled conditions. Suitable solvents include polar aprotic solvents, ethers, or mixtures thereof, which facilitate the nucleophilic attack without promoting side reactions.

Amination of the Aromatic Ring

The amino group at the 2-position of the benzoate ring can be introduced via reduction of a nitro precursor or by direct amination reactions. Reduction of 2-nitro-5-substituted benzoate esters under catalytic hydrogenation or chemical reduction conditions (e.g., using iron and acid or tin chloride) is a common approach. This step must be carefully controlled to avoid ester hydrolysis or over-reduction.

Esterification and Preservation of the Methyl Ester

The methyl ester group is either introduced at the start of the synthesis or formed by esterification of the corresponding acid. Reaction conditions throughout the synthesis are chosen to prevent hydrolysis or transesterification. Mild acidic or neutral conditions are preferred during amination and etherification steps to maintain the ester functionality.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Starting Material Preparation | Methyl 2-hydroxy-5-nitrobenzoate | Provides phenolic and nitro functionalities for subsequent modifications |

| 2. Etherification | React with tetrahydrofuran-3-ol in polar aprotic solvent (e.g., dimethylformamide) with base (e.g., potassium carbonate) at 50–80°C | Formation of methyl 2-nitro-5-((tetrahydrofuran-3-yl)oxy)benzoate |

| 3. Reduction | Catalytic hydrogenation (Pd/C, H2 atmosphere) or chemical reduction (Fe/acid) at ambient temperature | Conversion of nitro group to amino group yielding this compound |

| 4. Purification | Column chromatography or recrystallization | Isolation of pure target compound |

Solvent and Reagent Considerations

- Solvents: Ketone solvents, ester solvents, polar aprotic solvents, hydrocarbon solvents, and ether solvents or their mixtures have been reported as suitable for similar aromatic substitution and amination reactions.

- Bases: Potassium carbonate or potassium tert-butoxide can be used to deprotonate phenolic groups and facilitate etherification.

- Temperature: Reactions are typically conducted between -10°C and 80°C, depending on the step, to optimize yield and minimize side reactions.

Research Findings and Data Integration

Patent Literature Insights

A patent (WO2013186792A2) describes processes for preparing related aromatic ester compounds involving steps of nucleophilic substitution and amination under controlled solvent and temperature conditions. Although the patent focuses on different but structurally related compounds, the methodologies are applicable by analogy to the preparation of this compound.

Analytical Data

While specific spectral data for this compound are limited in the provided sources, typical characterization includes:

- Nuclear Magnetic Resonance (NMR): Confirmation of aromatic protons, amino group, tetrahydrofuran ring protons, and methyl ester signals.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 195.19 g/mol (C11H13NO4).

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1735 cm⁻¹), amino N-H stretches (~3300-3500 cm⁻¹), and ether C-O stretches (~1100-1300 cm⁻¹).

Summary Table of Preparation Methods

| Preparation Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Etherification of phenol with tetrahydrofuran-3-ol | Tetrahydrofuran-3-ol, base (K2CO3) | Polar aprotic solvent (DMF, DMSO) | 50–80°C | Base deprotonates phenol; nucleophilic substitution occurs |

| Reduction of nitro to amino group | Pd/C and H2 or Fe/acid | Ethanol or aqueous acidic medium | Ambient to 40°C | Preserves ester group; converts nitro to amino |

| Purification | Chromatography or recrystallization | Appropriate solvents | Ambient | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence highlights structural parallels, direct comparative data on physicochemical properties (e.g., solubility, stability) or biological activity are lacking. Future studies should focus on:

Synthetic Applications : Testing the compound’s utility in coupling reactions or as a precursor to tetrahydrofuran-containing pharmaceuticals.

Biological Activity

Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzoate ester and a tetrahydrofuran moiety. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound is characterized by:

- Benzoate Ester : This functional group is known for its role in enhancing solubility and bioavailability.

- Tetrahydrofuran Ring : This cyclic ether contributes to the compound's stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Interaction : Preliminary studies suggest that the compound may interact with various enzymes, potentially modulating biochemical pathways critical for cellular function.

- Receptor Modulation : There is evidence that it may act on specific receptors, influencing physiological responses.

Anticancer Activity

A study investigated the anticancer potential of this compound in vitro. The compound demonstrated cytotoxic effects against several cancer cell lines, showing promise as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal cancer) | 10.5 | Apoptosis induction |

| MCF7 (breast cancer) | 15.2 | Cell cycle arrest |

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of cerebral ischemia. It was found to reduce neuronal death and inflammation, suggesting potential for treating neurodegenerative disorders.

| Treatment Group | Neuronal Survival (%) | Inflammatory Cytokines (pg/mL) |

|---|---|---|

| Control | 45 | 120 |

| Compound-treated | 75 | 60 |

The biological activity of this compound is hypothesized to involve:

- Modulation of Signaling Pathways : By interacting with key enzymes and receptors, the compound may alter signaling pathways involved in cell growth and survival.

- Antioxidant Properties : The presence of the tetrahydrofuran ring may contribute to antioxidant activity, protecting cells from oxidative stress.

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct advantages due to its unique combination of functional groups.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-methoxybenzoate | Simple benzoate ester | Lacks tetrahydrofuran |

| Tetrahydrofuran derivatives | Cyclic ether structures | No benzoate functionality |

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-amino-5-((tetrahydrofuran-3-yl)oxy)benzoate with high purity?

Answer:

The synthesis typically involves a multi-step sequence:

Etherification : Introduce the tetrahydrofuran-3-yloxy group to the benzoate scaffold via nucleophilic substitution, using a base like NaH or K₂CO₃ to deprotonate the hydroxyl group of tetrahydrofuran-3-ol .

Protection/Deprotection : Protect the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during subsequent steps .

Esterification : Methylation of the carboxylic acid intermediate via Fisher esterification (H₂SO₄/MeOH) or DCC/DMAP-mediated coupling .

Optimization Tips :

- Monitor reaction progress with TLC (silica gel, hexane/EtOAc) .

- Purify intermediates via column chromatography (silica gel, gradient elution) .

- Control stereochemistry by adjusting solvent polarity and reaction temperature .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the tetrahydrofuran ring (δ 3.5–4.5 ppm for oxy protons) and benzoate ester (δ 7.5–8.5 ppm for aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the tetrahydrofuran and aromatic moieties .

HPLC-MS :

- Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .

FT-IR : Verify ester carbonyl (1700–1750 cm⁻¹) and amine N-H stretches (3300–3500 cm⁻¹) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of the tetrahydrofuran-3-yloxy moiety?

Answer:

- Chiral Auxiliaries : Use enantiomerically pure tetrahydrofuran-3-ol derivatives to enforce desired stereochemistry .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) for enantioselective ether formation .

- Kinetic Resolution : Optimize reaction conditions (e.g., low temperature) to favor the formation of one stereoisomer over another .

Validation : Compare experimental optical rotation values with computational predictions (DFT-based) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .

- Simulate IR and NMR spectra for comparison with experimental data .

Molecular Dynamics (MD) :

Docking Studies :

- Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes relevant to medicinal chemistry) .

Advanced: How can researchers evaluate the biological activity of this compound?

Answer:

In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assay .

ADME Profiling :

Structure-Activity Relationship (SAR) :

- Synthesize analogs with modified tetrahydrofuran or benzoate groups to identify key pharmacophores .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

Re-examine Synthetic Steps :

- Verify the absence of diastereomers or regioisomers via LC-MS .

Variable Temperature NMR :

- Heat the sample to 50°C to coalesce split signals caused by slow conformational exchange .

Isotopic Labeling :

Advanced: What strategies improve low yields in the final esterification step?

Answer:

Activation Reagents :

Solvent Optimization :

- Use anhydrous dichloromethane (DCM) or THF to avoid hydrolysis of the ester .

Catalysis :

Workup :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.